molecular formula C35H40O2P2 B13808499 (-)-2-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(2-methylphenyl)phosphino]butane

(-)-2-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(2-methylphenyl)phosphino]butane

Cat. No.: B13808499
M. Wt: 554.6 g/mol
InChI Key: ATSVHBKRAJHXFU-UHFFFAOYSA-N
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Description

(-)-2-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(2-methylphenyl)phosphino]butane: is a chiral phosphine ligand used in various chemical reactions, particularly in asymmetric synthesis. This compound is known for its ability to form stable complexes with transition metals, making it valuable in catalytic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-2-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(2-methylphenyl)phosphino]butane typically involves the reaction of a suitable diol with a phosphine reagent. One common method includes the use of Grignard reagents with corresponding chlorophosphines . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent oxidation and moisture interference.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions involving this compound typically occur at the phosphorus atoms, where ligands can be exchanged with other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various halides and nucleophiles under inert conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives with altered oxidation states.

Scientific Research Applications

Chemistry: In chemistry, (-)-2-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(2-methylphenyl)phosphino]butane is used as a ligand in asymmetric catalysis. It forms complexes with transition metals, which can then catalyze various enantioselective reactions, such as hydrogenation and hydroformylation .

Biology and Medicine: While its primary applications are in chemistry, this compound’s ability to form stable metal complexes has potential implications in medicinal chemistry. It can be used to develop metal-based drugs or diagnostic agents.

Industry: In the industrial sector, this compound is valuable for its role in catalytic processes that require high enantioselectivity. It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism by which (-)-2-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(2-methylphenyl)phosphino]butane exerts its effects involves the formation of stable complexes with transition metals. These metal-ligand complexes can then participate in various catalytic cycles, facilitating reactions by lowering activation energies and increasing reaction rates. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.

Comparison with Similar Compounds

Uniqueness: What sets (-)-2-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(2-methylphenyl)phosphino]butane apart is its chiral nature, which makes it particularly valuable in asymmetric synthesis. Its ability to form highly stable and selective metal complexes enhances its utility in various catalytic processes.

Properties

Molecular Formula

C35H40O2P2

Molecular Weight

554.6 g/mol

IUPAC Name

[5-[bis(2-methylphenyl)phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis(2-methylphenyl)phosphane

InChI

InChI=1S/C35H40O2P2/c1-25-15-7-11-19-31(25)38(32-20-12-8-16-26(32)2)23-29-30(37-35(5,6)36-29)24-39(33-21-13-9-17-27(33)3)34-22-14-10-18-28(34)4/h7-22,29-30H,23-24H2,1-6H3

InChI Key

ATSVHBKRAJHXFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1P(CC2C(OC(O2)(C)C)CP(C3=CC=CC=C3C)C4=CC=CC=C4C)C5=CC=CC=C5C

Origin of Product

United States

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